4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scalable synthetic routes that can be optimized for yield and purity, often utilizing cost-effective and environmentally friendly catalysts .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the amino group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce a wide range of substituted pyrazoles .
Scientific Research Applications
4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 3-Amino-1H-pyrazole-4-carboxylic acid
- 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
756772-34-6 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-amino-2,5-dimethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(7)5(6(10)11)9(2)8-3/h7H2,1-2H3,(H,10,11) |
InChI Key |
KZNQLBVFRTVUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)C(=O)O)C |
Origin of Product |
United States |
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